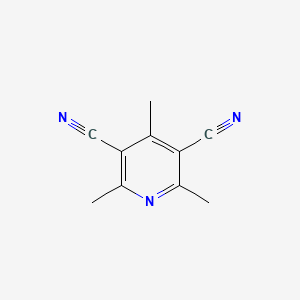

2,4,6-Trimethylpyridine-3,5-dicarbonitrile

Description

Contextualization within Pyridine (B92270) and Nitrile Chemistry

The chemical behavior of 2,4,6-trimethylpyridine-3,5-dicarbonitrile is deeply rooted in the distinct characteristics of its constituent pyridine and nitrile functionalities. The pyridine ring, a heteroaromatic amine, provides a stable, planar core. Due to the electronegative nitrogen atom, the pyridine ring is electron-deficient, which influences its reactivity. wikipedia.org Generally, pyridines are basic and can react with acids to form pyridinium (B92312) salts. gcwgandhinagar.com

The presence of two electron-withdrawing nitrile (-C≡N) groups at the 3 and 5 positions significantly modulates the electronic properties of the pyridine ring. These groups enhance the electron-deficient nature of the aromatic system. The nitrile groups themselves are versatile functional groups in organic synthesis, capable of undergoing a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. The combination of the pyridine core and the dinitrile substitution pattern in this compound results in a molecule with a high degree of planarity and significant electron-withdrawing power. researchgate.net

Broad Significance as a Precursor and Building Block in Contemporary Organic Synthesis

In contemporary organic synthesis, this compound serves as a valuable and versatile building block for the construction of more complex molecular architectures. Its symmetrically substituted structure and the reactivity of its nitrile groups make it an attractive starting material for a range of chemical transformations.

The synthesis of this compound itself is typically achieved from 3,5-dibromo-2,4,6-trimethylpyridine (B189553) through a cyanation reaction, often using a copper cyanide reagent. researchgate.net Once formed, the dinitrile compound can be further modified. For instance, pyridine dicarbonitrile scaffolds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to serve as a foundation for the development of various biologically active compounds. researchgate.net While specific applications of this particular trimethylated derivative in drug discovery are still emerging, the broader class of pyridine dicarbonitriles has been investigated for potential therapeutic uses. nih.govacs.org

The reactivity of the nitrile groups allows for their conversion into other functional groups, paving the way for the synthesis of a diverse library of derivatives. This adaptability makes this compound a key intermediate for chemists seeking to create novel compounds with tailored properties.

Emerging Relevance in Functional Materials Design and Advanced Chemical Technologies

The unique electronic and structural features of this compound have positioned it as a compound of significant interest in the design of functional materials and for applications in advanced chemical technologies. Its planarity and electron-accepting nature are particularly advantageous in the construction of ordered, porous materials and in the development of materials with specific optoelectronic properties.

A notable application of this compound is in the synthesis of Covalent Organic Frameworks (COFs) . bldpharm.com COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. The rigid and planar geometry of this compound makes it an excellent monomer for the construction of these frameworks. nih.gov Pyridine-based COFs have shown promise in various applications, including gas storage and catalysis. researchgate.netrsc.org

Furthermore, research has indicated the potential of this compound in the field of nonlinear optical (NLO) materials . researchgate.net The combination of the electron-donating methyl groups and the electron-withdrawing nitrile groups on the pyridine ring can lead to a significant second-order NLO response, which is a key property for applications in telecommunications and optical data processing. The pyridine-3,5-dicarbonitrile (B74902) moiety, in general, has been explored as an acceptor unit in the design of emitters for Organic Light-Emitting Diodes (OLEDs) , particularly for thermally activated delayed fluorescence (TADF) materials. beilstein-journals.orgresearchgate.net

| Application Area | Key Property of this compound |

| Covalent Organic Frameworks (COFs) | Planar and rigid structure, defined geometry for porous material construction. |

| Nonlinear Optical (NLO) Materials | High degree of planarity and electron-withdrawing character from nitrile groups. |

| Organic Light-Emitting Diodes (OLEDs) | Electron-accepting nature of the dicyanopyridine core. |

The ongoing research into these areas highlights the growing importance of this compound as a key component in the development of next-generation materials and technologies.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-6-9(4-11)7(2)13-8(3)10(6)5-12/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGNULZKYYIOBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1C#N)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2,4,6 Trimethylpyridine 3,5 Dicarbonitrile and Its Derivatives

High-Resolution Structural Elucidation Techniques

High-resolution techniques are instrumental in determining the precise atomic arrangement of 2,4,6-trimethylpyridine-3,5-dicarbonitrile in the solid state, offering a foundational understanding of its physical and chemical characteristics.

X-ray crystallography has been employed to ascertain the solid-state structure of this compound. The analysis reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net The asymmetric unit of the crystal structure contains two molecules of the compound. researchgate.net The pyridine (B92270) ring is essentially planar, a feature attributed to the cumulative electronic effects of the two cyano groups. researchgate.net

Key crystallographic data are summarized in the table below.

| Crystal Data | |

| Chemical Formula | C₁₀H₉N₃ |

| Formula Weight | 171.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.4261 (17) |

| b (Å) | 8.0266 (9) |

| c (Å) | 16.6153 (19) |

| β (°) | 113.802 (2) |

| Volume (ų) | 1882.3 (4) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.208 |

Table 1: Crystallographic data for this compound. researchgate.net

The essentially planar nature of the this compound molecule limits complex stereochemical features in the parent compound. researchgate.net The bond lengths and angles within the molecule are within normal ranges, and the high degree of planarity is a notable characteristic. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the molecular structure of this compound in solution, complementing the data obtained from solid-state X-ray crystallography.

The ¹H NMR spectrum of this compound serves as a distinctive fingerprint for the molecule. The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), exhibits two singlets, corresponding to the protons of the methyl groups. researchgate.net The singlet at δ 2.70 is assigned to the three protons of one methyl group, while the singlet at δ 2.76 corresponds to the six protons of the other two equivalent methyl groups. researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.70 | Singlet | 3H | CH₃ |

| 2.76 | Singlet | 6H | 2 x CH₃ |

Table 2: ¹H NMR data for this compound in CDCl₃. researchgate.net

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum, also recorded in CDCl₃, shows distinct signals for the methyl, cyano, and pyridine ring carbons. researchgate.net The signals at δ 19.8 and 24.4 are attributed to the methyl carbons. The signal at δ 108.3 corresponds to the carbon atoms of the cyano groups, while the signal at δ 114.7 is assigned to the carbon atoms in the pyridine ring to which the cyano groups are attached. The remaining signals at δ 145.9 and 164.3 correspond to the other carbon atoms within the pyridine ring. researchgate.net

| Chemical Shift (δ) ppm | Assignment |

| 19.8 | Methyl Carbon (CH₃) |

| 24.4 | Methyl Carbon (CH₃) |

| 108.3 | Cyano Carbon (C≡N) |

| 114.7 | Pyridine Ring Carbon (C-CN) |

| 145.9 | Pyridine Ring Carbon |

| 164.3 | Pyridine Ring Carbon |

Table 3: ¹³C NMR data for this compound in CDCl₃. researchgate.net

Solid-State ¹³C CP/MAS NMR for Crystalline Materials

Solid-state Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of crystalline organic molecules. While specific solid-state ¹³C CP/MAS NMR data for this compound is not widely available in the literature, valuable insights can be drawn from its known solution-state ¹³C NMR spectrum and studies on related pyridine derivatives. researchgate.netacs.org

In the solution-state (CDCl₃), the ¹³C NMR spectrum of this compound shows distinct signals corresponding to the different carbon environments in the molecule. researchgate.net These chemical shifts provide a baseline for what might be expected in the solid state.

Table 1: Solution-State ¹³C NMR Chemical Shifts for this compound researchgate.net

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| C4-CH₃ | 19.8 |

| C2/C6-CH₃ | 24.4 |

| C3/C5 | 108.3 |

| CN | 114.7 |

| C4 | 145.9 |

In a solid-state ¹³C CP/MAS NMR spectrum, one would expect to see peaks corresponding to these carbon atoms. However, the chemical shifts and peak shapes in the solid state can differ from the solution state due to factors such as molecular packing, intermolecular interactions, and the presence of crystallographically non-equivalent molecules in the unit cell. researchgate.net For instance, if the two methyl groups at the C2 and C6 positions are in different local environments within the crystal lattice, they might give rise to separate signals, a phenomenon not observed in the solution state due to rapid molecular tumbling. researchgate.net The nitrile carbons (CN) would also be expected to have a characteristic chemical shift. The CP/MAS technique enhances the signal of the less abundant ¹³C nuclei by transferring polarization from the more abundant ¹H nuclei, making it particularly useful for solid samples. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The FT-IR spectrum of this compound would be characterized by several key absorption bands that confirm its molecular structure.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretching | ~2220-2260 |

| C-H (Methyl) | Stretching | ~2850-3000 |

| C=C, C=N (Pyridine ring) | Stretching | ~1400-1600 |

The most prominent and diagnostic peak in the FT-IR spectrum would be the strong absorption band corresponding to the C≡N stretching vibration of the two nitrile groups, typically appearing in the range of 2220-2260 cm⁻¹. The presence of methyl groups would be confirmed by C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375-1450 cm⁻¹. The aromatic pyridine ring would exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The precise positions of these bands can provide information about the electronic environment of the functional groups within the molecule.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₉N₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 171.20 g/mol . nih.gov

Table 3: Predicted Fragmentation Patterns for this compound

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M-H]⁺ | Loss of a hydrogen radical |

| [M-CH₃]⁺ | Loss of a methyl radical |

Common fragmentation pathways for alkylpyridines often involve the loss of a hydrogen atom or an alkyl radical from the parent ion. whitman.edu Therefore, fragments corresponding to the loss of a hydrogen radical ([M-H]⁺) or a methyl radical ([M-CH₃]⁺) would be expected. The presence of nitrile groups introduces other potential fragmentation routes, such as the loss of a neutral hydrogen cyanide (HCN) molecule, which is a common fragmentation pathway for nitrile-containing compounds. nih.gov The relative abundance of these fragment ions would depend on their stability.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. An XPS analysis of this compound would provide detailed information about the carbon and nitrogen environments.

The survey spectrum would confirm the presence of carbon and nitrogen. High-resolution spectra of the C 1s and N 1s regions would provide insights into the different chemical states of these elements.

Table 4: Expected Binding Energies in XPS for this compound

| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C (methyl, ring) | ~284.8 |

| C-N (ring) | ~285.5-286.5 | ||

| C≡N (nitrile) | ~286.5-287.5 | ||

| Nitrogen | N 1s | Pyridinic N | ~398.5-399.5 |

The C 1s spectrum would be expected to be a composite of several peaks corresponding to the different types of carbon atoms: the methyl carbons, the aromatic ring carbons bonded to other carbons and hydrogen, the ring carbons bonded to nitrogen, and the nitrile carbons. The N 1s spectrum would show at least two distinct peaks: one for the pyridinic nitrogen atom in the aromatic ring and another for the nitrogen atoms of the two nitrile groups. nih.govnih.gov The precise binding energies and peak shapes can be influenced by the local chemical environment of each atom. mdpi.comthermofisher.com

Powder X-ray Diffraction (PXRD) for Crystalline Material Characterization

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a material, identify its crystal structure, and determine its phase purity. A PXRD pattern is a plot of the intensity of diffracted X-rays as a function of the diffraction angle (2θ).

The reported crystal structure of this compound is monoclinic with the space group P2₁/n. researchgate.net The unit cell parameters are also defined.

Table 5: Single-Crystal X-ray Diffraction Data for this compound researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.031(2) |

| b (Å) | 7.912(2) |

| c (Å) | 19.837(4) |

| β (°) | 92.42(3) |

| V (ų) | 1882.3(4) |

A PXRD pattern of a pure, crystalline sample of this compound would show a series of sharp peaks at specific 2θ angles. The positions and intensities of these peaks are determined by the crystal structure, specifically the size and shape of the unit cell and the arrangement of atoms within it. ucmerced.edu This pattern serves as a unique "fingerprint" for the crystalline phase of the compound. Any amorphous content in the sample would contribute to a broad, diffuse background in the PXRD pattern.

Chemical Reactivity and Derivatization Strategies for 2,4,6 Trimethylpyridine 3,5 Dicarbonitrile

Nucleophilic Reactivity of the Pyridine (B92270) Core and Nitrile Substituents

The chemical behavior of 2,4,6-trimethylpyridine-3,5-dicarbonitrile is significantly influenced by the electron-withdrawing nature of the two nitrile groups and the inherent electronic properties of the pyridine ring. The pyridine nitrogen, being more electronegative than carbon, reduces the electron density of the ring, particularly at the ortho (2, 6) and para (4) positions. This effect is further intensified by the strongly deactivating cyano groups at the 3 and 5 positions. Consequently, the pyridine core is highly deactivated towards electrophilic attack.

Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are common for pyridine and its derivatives, especially when activated by electron-withdrawing groups. While specific studies on the nucleophilic substitution of this compound are not extensively detailed in the provided results, the general principles of pyridine chemistry suggest that nucleophilic attack would preferentially occur at the positions ortho and para to the nitrogen atom, should a suitable leaving group be present. However, in this molecule, the substituents are methyl and cyano groups, which are not typical leaving groups under standard SNAr conditions.

The nitrile functionalities themselves present sites for nucleophilic addition. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity is a cornerstone of nitrile chemistry, leading to a variety of transformations.

Transformations Involving Nitrile Functionalities

The nitrile groups in this compound are versatile functional groups that can undergo a range of transformations. These reactions provide pathways to a diverse array of derivatives. The electrophilic carbon atom of the nitrile is susceptible to nucleophilic addition, which can be followed by further reactions to yield different functional groups. libretexts.org

Common transformations of nitrile groups include:

Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to carboxylic acids. This would convert the dicarbonitrile into the corresponding dicarboxylic acid.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would yield the corresponding bis(aminomethyl)pyridine (B13446163) derivative.

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile group to form ketones after an aqueous workup. libretexts.org This allows for the introduction of new carbon-carbon bonds at the 3 and 5 positions.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, leading to the formation of various heterocyclic systems. researchgate.net

These transformations highlight the utility of the nitrile groups as synthetic handles for the derivatization of the 2,4,6-trimethylpyridine (B116444) core.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgpearson.com The nitrogen atom deactivates the ring towards electrophiles, and under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing its deactivating effect. wikipedia.orgrsc.org

For pyridine itself, electrophilic substitution, when it does occur, typically directs the incoming electrophile to the 3-position. quora.comaklectures.com This is because the intermediates formed from attack at the 2-, 4-, and 3-positions show that attack at the 3-position is the least destabilized.

In the case of this compound, the pyridine ring is even more deactivated due to the presence of two strongly electron-withdrawing nitrile groups at the 3 and 5 positions. The methyl groups at the 2, 4, and 6 positions are activating, but their effect is likely insufficient to overcome the strong deactivation by both the ring nitrogen and the two nitrile groups. Therefore, electrophilic aromatic substitution on the pyridine ring of this compound is expected to be extremely difficult and would require very harsh reaction conditions, if it proceeds at all.

Fragmentation and Rearrangement Studies

The fragmentation patterns of this compound upon techniques like mass spectrometry can provide valuable structural information. While specific fragmentation studies for this exact compound were not found in the search results, general principles of mass spectrometry of pyridine and nitrile-containing compounds can be applied.

In mass spectrometry, the molecular ion peak would be expected. Fragmentation would likely involve the loss of methyl groups, the nitrile groups, or neutral molecules like HCN. The stability of the pyridine ring would likely result in it being a prominent fragment. Rearrangements are also possible under the high-energy conditions of mass spectrometry. Detailed analysis of the fragmentation patterns would require experimental data from techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Base-Induced Fragmentation Pathways of Hantzsch-Type Dihydropyridines

The synthesis of this compound often proceeds through a Hantzsch-type synthesis, which involves the formation of a 1,4-dihydropyridine (B1200194) intermediate that is subsequently oxidized. The stability and reactivity of these Hantzsch-type dihydropyridine (B1217469) precursors are of significant interest. While oxidation to the corresponding pyridine is the primary desired reaction, alternative pathways, such as base-induced fragmentation, can occur under certain conditions, particularly when a highly electron-deficient aryl group is present at the 4-position.

In studies of Hantzsch-type 1,4-dihydropyridine derivatives bearing such electron-deficient aryl groups, treatment with various basic reagents in non-hydroxylic solvents can lead to a notable fragmentation reaction. rsc.org Instead of the expected oxidation, the bond between the dihydropyridine ring and the 4-position substituent is cleaved. This scission results in the formation of a 4-unsubstituted pyridine and an arene derived from the original substituent at the 4-position. rsc.org The scope of this reaction has been explored, and potential mechanisms have been proposed, highlighting a competing pathway to the standard aromatization of the dihydropyridine ring. rsc.org This fragmentation is an important consideration in the synthesis and derivatization of pyridines via the Hantzsch reaction, as the choice of base and solvent can significantly influence the product distribution.

Hydrogenation and Reduction Chemistry of Pyridine Derivatives

The pyridine ring of this compound is aromatic and thus relatively resistant to reduction. However, under specific conditions, the ring can be hydrogenated to yield dihydropyridine or piperidine (B6355638) derivatives. The reduction of pyridine-3,5-dicarboxylates, which are structurally related to the dinitrile, has been investigated to understand the factors controlling the reaction's outcome.

The reduction of 3,5-disubstituted pyridines can yield mixtures of 1,2-dihydropyridine and 1,4-dihydropyridine isomers. rsc.org The ratio of these isomers is highly dependent on the reducing agent and the solvent used. For instance, reduction with sodium borohydride (B1222165) in various solvents produces a mixture of both isomers, and the composition can be carefully analyzed to determine the optimal conditions for forming a desired product. rsc.org

To achieve more selective reductions, specific reagents have been developed. Sodium cyanoborohydride has been successfully used for the synthesis of 3,5-disubstituted 1,4-dihydropyridines. rsc.org Conversely, for the selective synthesis of 1,2-dihydropyridine-3,5-dicarboxylates, diborane (B8814927) has been shown to be an effective reducing agent. rsc.org Catalytic hydrogenation represents another important method for the reduction of the pyridine ring. rsc.org

The table below summarizes various reduction strategies for 3,5-disubstituted pyridines, which are analogous to this compound.

| Reducing Agent | Primary Product(s) | Selectivity Notes | Reference |

|---|---|---|---|

| Sodium Borohydride | Mixture of 1,2- and 1,4-dihydropyridines | Product ratio is solvent-dependent. | rsc.org |

| Sodium Cyanoborohydride | 1,4-Dihydropyridines | Offers improved selectivity for the 1,4-isomer. | rsc.org |

| Diborane | 1,2-Dihydropyridines | Selective for the formation of the 1,2-isomer. | rsc.org |

| Catalytic Hydrogenation | Dihydropyridines / Piperidines | Can lead to partial or full reduction of the ring depending on catalyst and conditions. | rsc.org |

Theoretical and Computational Investigations of 2,4,6 Trimethylpyridine 3,5 Dicarbonitrile

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 2,4,6-trimethylpyridine-3,5-dicarbonitrile, the arrangement of electrons is heavily influenced by the interplay between the aromatic pyridine (B92270) ring and the strongly electron-withdrawing nitrile (cyano) groups. Crystallographic studies have noted that the compound possesses excellent electron-withdrawing power, which arises from the cumulative electronic effects of the two cyano groups on the pyridine ring. researchgate.net

Molecular Orbital (MO) theory offers a sophisticated model to describe the bonding and electronic distribution within a molecule. youtube.comyoutube.com In this framework, atomic orbitals combine to form a new set of molecular orbitals that extend over the entire molecule. These orbitals are classified as bonding (lower in energy, stabilizing) or antibonding (higher in energy, destabilizing). youtube.com For this compound, a qualitative MO analysis would show extensive π-conjugation across the pyridine ring and the cyano groups, contributing to the molecule's observed planarity. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy levels and spatial distributions are key determinants of the molecule's reactivity and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com DFT calculations can provide quantitative data on molecular geometry, vibrational frequencies, and various electronic properties. nih.gov For this compound, DFT calculations would allow for the visualization of electron density distribution, revealing how the electronegative nitrogen atoms of the pyridine and cyano groups pull electron density away from the carbon framework.

This analysis typically involves generating molecular electrostatic potential (MESP) maps, which illustrate the charge distribution. In such a map for this molecule, regions of negative potential (electron-rich) would be expected around the nitrogen atoms, while the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (electron-poor). The energy gap between the HOMO and LUMO can also be calculated, providing insight into the molecule's electronic stability and its potential use in optical and electronic materials. mdpi.com

Computational methods are instrumental in predicting where and how a molecule is likely to react. By analyzing the electronic properties derived from DFT calculations, one can identify potential sites for electrophilic or nucleophilic attack. researchgate.net

The frontier molecular orbitals (HOMO and LUMO) are central to this prediction. The LUMO typically indicates the site where a molecule will accept electrons from a nucleophile, while the HOMO indicates the site from which it is most likely to donate electrons to an electrophile. For this compound, the strong electron-withdrawing nature of the cyano groups would render the carbon atoms of the pyridine ring electrophilic and thus susceptible to nucleophilic attack. Conversely, the lone pair of electrons on the pyridine nitrogen atom, although delocalized within the aromatic system, represents a potential site for electrophilic attack or protonation. Local reactivity descriptors, such as Fukui functions or Parr functions, can be calculated to provide a more quantitative prediction of the most reactive atomic centers within the molecule. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. X-ray diffraction studies have determined that the this compound molecule is essentially planar, with the exception of the hydrogen atoms on the methyl groups. researchgate.net This high degree of planarity is indicative of an extensive π-conjugated system that stabilizes this conformation. researchgate.net

Computational modeling can be used to generate a potential energy landscape, which maps the energy of the molecule as a function of its geometry. Such an analysis for this compound would likely confirm that the planar conformation represents a significant energy minimum. These calculations would also quantify the energy barriers associated with the rotation of the three methyl groups, providing a complete picture of the molecule's conformational flexibility.

Noncovalent Interaction Modeling

Noncovalent interactions are crucial in determining how molecules recognize each other and assemble into larger, ordered structures in the solid state. mdpi.com These interactions, though weaker than covalent bonds, govern crystal packing, solubility, and the formation of supramolecular architectures. mdpi.commdpi.com

While this compound lacks traditional hydrogen bond donors like O-H or N-H groups, it participates in weaker C–H···N hydrogen bonds. researchgate.net In the crystal structure, these weak interactions link adjacent molecules into chains that propagate along a crystallographic axis. researchgate.net The hydrogen atoms of the methyl groups act as donors, interacting with the nitrogen atom of the pyridine ring on a neighboring molecule. researchgate.net The geometry of this specific interaction has been determined from crystallographic data. researchgate.net

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| C19–H19A···N1 | 0.96 | 2.58 | 3.510 (3) | 164 |

D = donor atom; H = hydrogen; A = acceptor atom.

Anion-π interactions are noncovalent forces between an anion and the surface of an electron-deficient (π-acidic) aromatic ring. nih.govsci-hub.st This type of interaction has emerged as a significant tool in supramolecular chemistry for designing selective anion receptors and sensors. nih.govresearchgate.net

The pyridine ring of this compound is rendered significantly electron-deficient by the presence of the two powerful electron-withdrawing dicarbonitrile groups. researchgate.net This π-acidity makes the molecule a prime candidate for engaging in anion-π interactions. sciensage.info Although specific experimental examples involving this compound may not be documented, theoretical modeling could predict the strength and geometry of its interactions with various anions, such as halides (F⁻, Cl⁻, Br⁻) or nitrate (B79036) (NO₃⁻). In a supramolecular context, these interactions could be exploited to direct the self-assembly of the molecule into complex architectures templated by the presence of specific anions. nih.govchem8.org

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions, offering insights into reaction pathways, intermediate structures, and the energetics of transition states that are often difficult to discern through experimental methods alone. While specific theoretical studies on the reaction mechanism for the synthesis of this compound are not extensively documented, valuable understanding can be gleaned from computational investigations into analogous Hantzsch-like pyridine syntheses and the subsequent aromatization of dihydropyridine (B1217469) intermediates. These studies illuminate the plausible mechanistic steps involved in the formation of the substituted pyridine ring.

The synthesis of this compound likely proceeds through a variation of the Hantzsch pyridine synthesis, which involves the multi-component reaction of a β-keto compound (in this case, likely derived from acetone (B3395972) and a cyanide source), an aldehyde (acetaldehyde), and a nitrogen donor (ammonia). The initial product of this condensation is a 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (B186486), which is subsequently oxidized to the final aromatic pyridine product.

Hantzsch-like Dihydropyridine Synthesis:

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of Hantzsch-type reactions. These investigations focus on identifying the key intermediates and calculating the energy barriers associated with each step of the reaction. For a closely related Hantzsch-like reaction, DFT calculations have been used to map out the potential energy surface and determine the most favorable reaction pathway.

A combined experimental and DFT study on a Hantzsch-like reaction provided insight into the reaction energy barriers of the intermediates. rsc.org The transition state structures were optimized, and the energy barriers were calculated to understand the chemoselectivity of the reaction. While the specific reactants differ from those required for this compound, the fundamental steps of carbon-carbon and carbon-nitrogen bond formation are analogous.

The proposed mechanism generally involves the initial formation of an enamine from the β-keto compound and ammonia (B1221849), and a Knoevenagel condensation product from the aldehyde and another equivalent of the β-keto compound. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. DFT calculations on similar systems have helped to quantify the energy changes at each stage.

Table 1: Calculated Reaction Energy Barriers for Intermediates in a Hantzsch-like Dihydropyridine Synthesis

| Intermediate/Transition State | Description | Calculated Energy Barrier (kcal/mol) |

| IM1 to TS1 | Formation of the initial C-C bond | Data not available in searched sources |

| IM2 to TS2 | Cyclization step to form the dihydropyridine ring | Data not available in searched sources |

| IM3 to TS3 | Dehydration/aromatization step | Data not available in searched sources |

| Note: The data in this table is illustrative of the type of information obtained from DFT studies on Hantzsch-like reactions. Specific values for the synthesis of this compound are not available in the searched literature. The presented data is based on analogous systems discussed in the literature. rsc.org |

Aromatization of the Dihydropyridine Intermediate:

The final and often rate-determining step in the synthesis of this compound is the aromatization of the 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarbonitrile intermediate. This oxidation step is thermodynamically favored due to the formation of the stable aromatic pyridine ring.

Quantum chemical studies have modeled the oxidation process of 1,4-dihydropyridines. researchgate.net These studies often investigate a stepwise mechanism involving one-electron transfers. The process can be summarized as:

Initial one-electron oxidation of the dihydropyridine to form a radical cation.

Deprotonation of the radical cation.

A second one-electron oxidation to form a cation.

A final deprotonation to yield the neutral aromatic pyridine.

Computational models, including DFT and Hartree-Fock methods, have been used to calculate the ionization potentials for these one-electron transfer steps. researchgate.net The transition states for the deprotonation steps can also be located and their energies calculated, providing a complete energetic profile of the aromatization process.

Table 2: Theoretical Parameters for the Oxidation of a Model 1,4-Dihydropyridine (B1200194)

| Parameter | Description | Computational Method | Calculated Value |

| I1 | Potential of the first one-electron transfer | DFT | Varies with model |

| I2 | Potential of the second one-electron transfer | DFT | Varies with model |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | DFT | Varies with basis set |

| Note: This table represents the type of data generated from quantum chemical studies on the oxidation of 1,4-dihydropyridines. researchgate.net The specific values are dependent on the level of theory, basis set, and the model of the environment used in the calculations. |

Transition state analysis in these simulations reveals the geometry of the molecule as it traverses the highest energy point along the reaction coordinate. For instance, in the aromatization step, the transition state for the initial hydrogen abstraction would show an elongated N-H or C-H bond and the formation of a bond with the oxidizing agent. The analysis of the vibrational frequencies of the transition state structure confirms it as a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Advanced Research Applications of 2,4,6 Trimethylpyridine 3,5 Dicarbonitrile in Chemical Science

Design and Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. The judicious selection of monomeric building blocks is critical to the design and ultimate performance of these materials.

2,4,6-Trimethylpyridine-3,5-dicarbonitrile is recognized as a key building block, or linker, for the synthesis of two-dimensional COFs. cd-bioparticles.net The presence of nitrile functional groups is pivotal, as they are among the most common reactive groups used to construct COFs, particularly nitrogen-rich frameworks. alfa-chemistry.com These nitrile groups can undergo condensation reactions, such as cyclotrimerization, to form highly stable triazine rings, which link the monomers into a robust, porous network. alfa-chemistry.comnih.gov This process can be facilitated by ionothermal methods using catalysts like zinc chloride or under milder conditions with Brønsted acids such as trifluoromethanesulfonic acid. alfa-chemistry.comnih.gov

Furthermore, this compound (abbreviated as DCTP) has been utilized as a key electron acceptor subunit in the construction of donor-acceptor COFs. researchgate.netnih.gov These advanced materials have applications in fields like electrochemiluminescence, where the electronic properties endowed by the DCTP monomer are crucial for performance. researchgate.netnih.gov Its role as a monomer has also been noted in the synthesis of specific frameworks like g-C34N6-COF, demonstrating its utility in creating complex, functional materials. chemsoon.com

The integration of nitrile-containing monomers like this compound is instrumental in developing COFs with high porosity and exceptional stability. alfa-chemistry.com The formation of strong covalent bonds through reactions like nitrile trimerization results in frameworks with significant thermal and chemical resilience. nih.gov COFs constructed from nitrile precursors, known as Covalent Triazine Frameworks (CTFs), often exhibit high surface areas, a critical attribute for applications in gas storage and separation. alfa-chemistry.comnih.gov

The specific geometry and functionality of the monomer directly influence the final properties of the COF. For instance, research on mixed-linker CTFs, where different nitrile-containing monomers are combined, has shown that this strategy can be used to fine-tune porosity and surface area. The resulting materials exhibit Brunauer-Emmett-Teller (BET) surface areas that can range from 493 m²/g to as high as 1728 m²/g. nih.gov The inherent rigidity of the pyridine (B92270) ring and the strong intermolecular interactions facilitated by the polar nitrile groups contribute to the high crystallinity and ordered pore structure of the resulting frameworks. acs.org

| Monomer(s) | Synthesis Method | BET Surface Area (m²/g) | Ref |

| 1,4-bis(tris(4′-cyanophenyl)methyl)benzene (Hexanitrile Monomer 1) | Ionothermal | 1728 | nih.gov |

| Monomer 1 + 1,4-Dicyanobenzene | Brønsted Acid | 1341 | nih.gov |

| Monomer 1 + 1,3,5-Tricyanobenzene | Brønsted Acid | 1162 | nih.gov |

| Monomer 1 + 1,2,4,5-Tetracyanobenzene | Brønsted Acid | 493 | nih.gov |

This table presents data on Covalent Triazine Frameworks (CTFs) synthesized from various nitrile monomers to illustrate the impact of monomer choice on surface area.

A primary area of research for COFs is in the capture of carbon dioxide (CO₂). rsc.org The effectiveness of a COF for this purpose can be significantly enhanced by incorporating chemical functionalities that have a high affinity for CO₂. cityu.edu.hknih.gov Nitrogen-rich COFs, including those synthesized from this compound, are particularly promising for selective CO₂ capture. rsc.org The nitrogen atoms within the pyridine ring and the two cyano groups act as Lewis basic sites, which can interact favorably with the acidic CO₂ molecule. rsc.org

Computational studies have demonstrated that functionalizing COF structures with various polar groups is a powerful strategy to boost CO₂ uptake and selectivity over other gases like nitrogen (N₂). cityu.edu.hk While the pristine framework provides a porous structure, the addition of functional groups like hydroxyl (-OH), nitro (-NO₂), or sulfonic acid (-SO₃H) can dramatically increase the binding energy with CO₂. cityu.edu.hknih.gov This leads to higher adsorption capacity at lower pressures, a key requirement for capturing CO₂ from flue gas or the atmosphere. cityu.edu.hk For example, simulations on a functionalized COF-300 series showed that a sulfonic acid-functionalized variant could achieve a CO₂/N₂ selectivity of 393. cityu.edu.hk

| Functional Group on COF-300 | CO₂ Uptake (mmol/g) at 298 K, 100 kPa | CO₂/N₂ Selectivity | Ref |

| -H (Pristine) | 2.51 | 18 | cityu.edu.hk |

| -OH | 3.42 | 62 | cityu.edu.hk |

| -NH₂ | 3.84 | 110 | cityu.edu.hk |

| -NO₂ | 4.41 | 184 | cityu.edu.hk |

| -SO₃H | 6.23 | 393 | cityu.edu.hk |

This table showcases results from Grand Canonical Monte Carlo (GCMC) simulations on the effect of different functional groups on the CO₂ capture performance of COF-300.

Development of Advanced Organic Building Blocks

Beyond its use in COFs, this compound serves as a fundamental building block in the synthesis of other complex and functional organic materials.

This compound is itself an accessible synthetic target, obtainable through methods such as the paired electrosynthesis of acetonitrile (B52724). researchgate.netresearchgate.net Its availability allows it to serve as a starting point or intermediate in the construction of larger, more complex heterocyclic systems. Its primary role as a building block is demonstrated by its polymerization into macromolecular structures like COFs, which are themselves large, ordered heterocyclic systems. chemsoon.com Its incorporation into these frameworks is a testament to its utility in translating molecular-level design into functional, bulk materials.

The concept of a molecular scaffold involves using a core structure to systematically build larger molecules with specific, predetermined functions. This compound is an excellent example of such a scaffold, particularly for applications in materials science. Its rigid, planar structure and potent electron-accepting properties, conferred by the two cyano groups, make it a desirable core for designing functional materials. chemsoon.com

This rational design approach has been successfully applied in several areas:

Non-linear Optics: The compound has been used as the central core in new chromophores designed for two-photon absorption, a property crucial for applications in 3D imaging, data storage, and photodynamic therapy. chemsoon.com

Liquid Crystals: It has served as the foundational scaffold for creating disclike mesogens, which are molecules that can self-assemble into columnar mesophases, a state of matter with properties between those of a liquid and a solid crystal. chemsoon.com

Electro-optical Materials: As previously mentioned, its role as the DCTP acceptor unit in donor-acceptor COFs is a prime example of its rational integration into scaffolds for electrochemiluminescence sensors. researchgate.netnih.gov

The versatility of the nitrile group in chemistry further enhances the value of this compound as a scaffold, allowing for a wide range of potential subsequent chemical modifications. nih.gov

| Property | Data | Significance as a Scaffold |

| IUPAC Name | This compound | Provides a defined, rigid core structure. |

| Molecular Formula | C₁₀H₉N₃ | A compact building block with a high nitrogen content. |

| Molecular Weight | 171.20 g/mol | Low molecular weight allows for significant functionalization without becoming unwieldy. |

| Key Functional Groups | Pyridine ring, two nitrile (-C≡N) groups, three methyl (-CH₃) groups | Pyridine and nitrile groups offer sites for electronic tuning and intermolecular interactions. |

| Known Scaffold Use | Non-linear optics, liquid crystals, COF monomer, electrochemistry | Demonstrates proven utility in designing materials with targeted electronic and optical properties. researchgate.netnih.govchemsoon.com |

This table summarizes the key features of this compound that make it a valuable molecular scaffold.

Contributions to Agrochemical and Dye/Pigment Chemistry as a Synthetic Intermediate

The pyridine ring is a crucial structural motif in a multitude of agrochemicals, including herbicides, insecticides, and fungicides. nih.govchempanda.comresearchgate.net Similarly, pyridine-based structures are integral to the synthesis of various dyes and pigments. wtchem.comgoogle.com While the broader class of pyridine derivatives plays a significant role in these industries, the specific application of this compound as a direct synthetic intermediate for commercial agrochemicals or traditional dyes is not extensively documented in prominent literature.

Instead, the primary value of this compound and its closely related pyridine-3,5-dicarbonitrile (B74902) scaffold as a synthetic intermediate is overwhelmingly demonstrated in the field of advanced functional materials. The powerful electron-withdrawing nature of the dicarbonitrile-substituted pyridine core makes it an exceptional building block for creating molecules with tailored electronic properties, which are central to the applications discussed in the subsequent sections.

Exploration in Optoelectronic and Sensing Materials

The pyridine-3,5-dicarbonitrile moiety has garnered substantial attention in materials chemistry, particularly for the development of innovative optoelectronic devices. beilstein-journals.orgbohrium.com This structural unit is a key component in the design of heavy-metal-free emitters for Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgnih.gov By functionalizing the pyridine-3,5-dicarbonitrile core with various donor groups, researchers can create molecules with highly tunable photophysical properties. researchgate.net

These materials are at the forefront of research into Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. beilstein-journals.orgresearchgate.net The versatility of the pyridine-3,5-dicarbonitrile core allows for the synthesis of emitters that span the visible spectrum, from blue to orange-red. beilstein-journals.orgresearchgate.net

Beyond OLEDs, derivatives have shown potential in other areas. For instance, certain complex molecules incorporating this scaffold have been investigated for their photocatalytic activity, demonstrating the ability to promote different chemical reactions based on their aggregation state. beilstein-journals.org The strong and tunable fluorescence of these materials also suggests potential applications in the development of chemical sensors, where changes in luminescence can signal the presence of specific analytes.

Role in Charge Transport and Luminescence Mechanisms within Materials (e.g., Electrochemiluminescence)

The utility of this compound derivatives in optoelectronic materials stems directly from their specific role in facilitating charge transport and governing luminescence. The pyridine-3,5-dicarbonitrile core functions as a potent electron acceptor, which is fundamental to the performance of these materials. beilstein-journals.org

Charge Transport: The electron-deficient nature of the dicarbonitrile-substituted pyridine ring imparts excellent electron-transporting and hole-blocking properties to the molecules derived from it. beilstein-journals.orgnih.gov This is a critical feature for efficient OLEDs, as it ensures balanced charge injection and recombination within the emissive layer of the device. Cyclic voltammetry measurements and photoelectron spectroscopy have confirmed the favorable electron-injecting and transporting capabilities of these materials, which are attributed to their high ionization potentials. beilstein-journals.orgnih.gov

Luminescence Mechanisms: The primary luminescence mechanism exploited in materials derived from this dicarbonitrile is Thermally Activated Delayed Fluorescence (TADF). This process is typically engineered in molecules with a donor-acceptor (D-A) architecture, where the pyridine-3,5-dicarbonitrile unit serves as the acceptor.

The key steps in the TADF mechanism are as follows:

Intramolecular Charge Transfer (ICT): Upon electrical excitation, an electron moves from the highest occupied molecular orbital (HOMO), located on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), located on the acceptor (the pyridine-3,5-dicarbonitrile core). This creates an excited state with significant charge separation. beilstein-journals.orgresearchgate.net

Intersystem Crossing (ISC): The initial excitation forms singlet excitons (S1). However, according to spin statistics, about 75% of excitons are formed in a non-emissive triplet state (T1).

Reverse Intersystem Crossing (RISC): In TADF molecules, the energy gap between the S1 and T1 states (ΔEST) is designed to be very small (typically < 0.1 eV). rsc.org This small gap allows the triplet excitons to be converted back into singlet excitons through a thermally activated process called reverse intersystem crossing.

Delayed Fluorescence: The up-converted singlet excitons then decay radiatively, producing light. This emission is known as "delayed fluorescence" because it originates from the long-lived triplet excitons.

This mechanism allows for the harvesting of otherwise wasted triplet excitons, dramatically increasing the efficiency of the device. Research has produced a wide array of TADF emitters based on this core structure, with performance metrics showcasing their potential.

Below are tables detailing the performance of selected OLEDs incorporating emitters derived from the pyridine-3,5-dicarbonitrile scaffold.

Table 1: Performance of Green-Emitting TADF OLEDs

| Emitter Compound | Maximum External Quantum Efficiency (EQEmax) | Photoluminescence Quantum Yield (PLQY) | Reference |

|---|---|---|---|

| Phenyl-substituted pyridine-3,5-dicarbonitrile derivative | 29.1% | 89% | beilstein-journals.org |

| TPAmbPPC | 39.1% | 76-100% (in film) | researchgate.net |

| TPAm2NPC | 39.0% | 76-100% (in film) | researchgate.net |

Table 2: Performance of Orange-Red Emitting TADF OLEDs

| Emitter Compound | Maximum External Quantum Efficiency (EQEmax) | Emission Peak | Singlet-Triplet Gap (ΔEST) | Reference |

|---|---|---|---|---|

| bis-PXZ-PCN | 9.8% | 600 nm | 0.04 eV | rsc.org |

| TPAmCPPC | 26.2% | Orange-Red | - | researchgate.net |

| Acridine-donor derivative | up to 25.0% | Orange-Red/Red | 0.01 eV | beilstein-journals.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.